molecular formula C17H12N4O3 B11537037 4-nitro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide

4-nitro-N'-[(E)-quinolin-7-ylmethylidene]benzohydrazide

Cat. No.: B11537037
M. Wt: 320.30 g/mol
InChI Key: OHWPDUXUVWLBBY-YBFXNURJSA-N
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Description

4-NITRO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound that belongs to the class of hydrazones, which are known for their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-nitrobenzohydrazide with quinoline-7-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Amino derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

4-NITRO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-NITRO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with various molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, which may contribute to its biological activities. Additionally, the nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITRO-N’-[(E)-(QUINOLIN-7-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12N4O3

Molecular Weight

320.30 g/mol

IUPAC Name

4-nitro-N-[(E)-quinolin-7-ylmethylideneamino]benzamide

InChI

InChI=1S/C17H12N4O3/c22-17(14-5-7-15(8-6-14)21(23)24)20-19-11-12-3-4-13-2-1-9-18-16(13)10-12/h1-11H,(H,20,22)/b19-11+

InChI Key

OHWPDUXUVWLBBY-YBFXNURJSA-N

Isomeric SMILES

C1=CC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1

Origin of Product

United States

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